25-OH-DF-D3
Description
Properties
CAS No. |
98040-59-6 |
|---|---|
Molecular Formula |
C27H42F2O3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(5Z)-5-[(2Z)-2-[1-(4,4-difluoro-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42F2O3/c1-17(15-27(28,29)16-25(3,4)32)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(30)14-24(31)18(20)2/h8-9,17,21-24,30-32H,2,6-7,10-16H2,1,3-5H3/b19-8-,20-9- |
InChI Key |
RULUGCIDKTYTMP-ZVUGKNKDSA-N |
SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC\2C1(CCC/C2=C/C=C\3/CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1-25-dihydroxy-23,23-difluorovitamin D3 1-alpha-25-dihydroxy-23,23-difluorovitamin D3 25-OH-DF-D3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of 25-OH-DF-D3 typically begins with steroidal precursors that provide the foundational carbon skeleton. A widely cited approach utilizes Inhoffen-Lythgoe diol (1) as the starting material due to its structural compatibility with vitamin D3 analogs. This diol undergoes selective protection and oxidation to yield α-ketoester intermediates, which are critical for introducing the difluoro moiety. For instance, α-ketoester 19 (derived from Inhoffen-Lythgoe diol) serves as the substrate for fluorination.
Fluorination Using DAST
The introduction of fluorine atoms at the C23 position is achieved through N,N-diethylaminosulfur trifluoride (DAST) -mediated fluorination. This reagent selectively converts ketones into geminal difluoro groups under anhydrous conditions. In the case of α-ketoester 19 , treatment with DAST at −78°C in dichloromethane produces the 23,23-difluoro-α-ketoester 20 in 85% yield. The reaction mechanism involves nucleophilic attack by fluoride ions, followed by elimination of sulfur dioxide and diethylamine.
Table 1: Key Fluorination Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | DAST |
| Temperature | −78°C |
| Solvent | Dichloromethane |
| Reaction Time | 2 hours |
| Yield | 85% |
Coupling Reactions and Cyclization
The CD-ring fragment containing the difluoro unit is coupled with an A-ring precursor to assemble the full vitamin D3 scaffold. A palladium-catalyzed tandem process is employed to construct the triene system characteristic of vitamin D3 analogs. For example, enol triflate 3 (A-ring fragment) reacts with an alkenyl indium reagent 2 (CD-ring fragment) in the presence of Pd(PPh₃)₄, yielding the coupled product with high stereoselectivity. Subsequent deprotection and oxidation steps finalize the 25-hydroxy group.
Industrial Production Considerations
Scalability Challenges
Industrial synthesis of this compound demands optimization of cost, yield, and purity. Batch reactors are commonly used for fluorination and coupling steps, but continuous flow systems show promise for improving reaction control and reducing byproducts. Key challenges include:
-
Moisture sensitivity : DAST reacts violently with water, necessitating rigorous anhydrous conditions.
-
Catalyst recycling : Palladium catalysts require efficient recovery to minimize costs.
Purification Techniques
Chromatographic methods dominate the purification process:
-
Flash column chromatography isolates intermediates using silica gel and gradient elution (hexane/ethyl acetate).
-
High-performance liquid chromatography (HPLC) achieves >98% purity for the final product, with C18 columns and methanol/water mobile phases.
Table 2: Purification Protocols for Key Intermediates
| Intermediate | Method | Purity Achieved |
|---|---|---|
| α-Ketoester | Flash Chromatography | 95% |
| CD-Ring | HPLC | 98% |
Analytical Methods for Quality Control
Structural Characterization
Purity Assessment
-
HPLC-UV : Quantifies residual solvents and byproducts using a C18 column and detection at 265 nm.
-
X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates.
Comparison with Alternative Synthesis Approaches
Chemical Reactions Analysis
Types of Reactions
25-OH-DF-D3: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in saturated hydrocarbons.
Scientific Research Applications
Osteogenic Differentiation
Mechanism of Action
Research indicates that 25(OH)D3 significantly influences the osteogenic differentiation of human mesenchymal stem cells (hMSCs). A study demonstrated that treating hMSCs with 250-500 nM of 25(OH)D3 leads to morphological changes associated with osteoblasts and increases the expression of osteogenic markers such as alkaline phosphatase and osteocalcin . The effects were compared to those of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), where 25(OH)D3 showed a greater capacity to induce mineralization in the extracellular matrix .
Table 1: Effects of 25(OH)D3 on Osteogenic Markers
| Concentration (nM) | Alkaline Phosphatase Activity (%) | Osteocalcin Production (%) | Mineralization (%) |
|---|---|---|---|
| 100 | No change | No change | No change |
| 250 | 137 ± 8% (p < 0.001) | Increased | Increased |
| 500 | 182 ± 12% (p < 0.001) | Significantly increased | Significantly increased |
This data illustrates the dose-dependent effects of 25(OH)D3 on osteogenic differentiation, highlighting its potential for bone tissue engineering applications.
Vitamin D Supplementation Studies
Impact on Serum Levels
Various studies have assessed the impact of vitamin D supplementation on serum levels of 25(OH)D. One study reported that daily supplementation with vitamin D3 significantly raised serum levels of 25(OH)D among participants, achieving sufficient levels (>30 ng/mL) across all subjects after a regimen of high-dose supplementation . This finding underscores the importance of adequate vitamin D intake for maintaining optimal health.
Table 2: Serum Levels Post-Supplementation
| Supplementation Dose (IU/day) | Mean Serum Level (ng/mL) | Duration (Months) |
|---|---|---|
| Placebo | <20 | - |
| 2000 | >30 | 3 |
| 5000 | >30 | 3 |
This table summarizes the effectiveness of different supplementation doses in achieving sufficient serum levels of 25(OH)D.
Therapeutic Applications
Bone Health and Disease Management
The role of 25(OH)D3 extends beyond basic biology; it has therapeutic implications in managing conditions like osteoporosis and other bone-related diseases. Its ability to enhance osteogenic differentiation makes it a candidate for therapies aimed at improving bone density and healing fractures .
Case Studies
Several clinical trials have explored the administration of vitamin D supplements to patients with osteoporosis. For instance, one study highlighted that patients receiving adequate doses of vitamin D experienced improvements in bone mineral density compared to those who did not receive supplementation .
Mechanism of Action
The mechanism of action of 25-OH-DF-D3 involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
25(OH)D3 vs. Vitamin D3 (Cholecalciferol)
Vitamin D3 is a prohormone obtained via diet or synthesized in the skin. Unlike 25(OH)D3, it requires hepatic hydroxylation to become metabolically active. Studies suggest that 25(OH)D3 supplementation raises serum 25(OH)D3 levels more efficiently than vitamin D3. For example, foods fortified with 25(OH)D3 (e.g., eggs, meat) demonstrate ~5× greater potency in elevating serum levels compared to vitamin D3-fortified foods . However, the relative effectiveness remains contentious due to variability in absorption and individual metabolic rates .
Key Differences:
| Parameter | 25(OH)D3 | Vitamin D3 (Cholecalciferol) |
|---|---|---|
| Bioactivity | Intermediate metabolite | Prohormone (requires activation) |
| Serum Half-Life | ~15 days | ~24 hours |
| Supplementation Efficacy | Rapid elevation in serum levels | Slower conversion kinetics |
| Clinical Use | Direct correction of deficiency | Prophylaxis or mild deficiency |
25(OH)D3 vs. C3-epi-25(OH)D3
C3-epi-25(OH)D3 is a stereoisomer of 25(OH)D3 with a reversed hydroxyl group configuration at the C3 position. While it constitutes 5–20% of total 25(OH)D in children, its clinical significance is debated . Unlike 25(OH)D3, C3-epi-25(OH)D3 has lower affinity for vitamin D-binding protein (DBP), leading to faster renal clearance . Studies suggest that the percentage of C3-epi-25(OH)D3 (%C3-epi) relative to total 25(OH)D3 may better reflect pathological conditions, as it adjusts for interindividual variability in total vitamin D levels . For instance, %C3-epi remains stable across disease states, whereas absolute C3-epi-25(OH)D3 levels fluctuate with 25(OH)D3 concentrations .
Key Differences:
| Parameter | 25(OH)D3 | C3-epi-25(OH)D3 |
|---|---|---|
| Structural Difference | C3 hydroxyl group orientation | Epimerized C3 hydroxyl group |
| Binding Affinity | High affinity for DBP | Reduced DBP binding |
| Clinical Utility | Primary deficiency marker | Emerging marker for specific diseases |
| Assay Interference | Minimal in LC-MS/MS | May confound immunoassays |
25(OH)D3 vs. 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3]
24,25(OH)2D3 is a catabolic metabolite of 25(OH)D3, produced via CYP24A1-mediated hydroxylation. The 25(OH)D3:24,25(OH)2D3 ratio (normal range: 5–25) serves as a biomarker for vitamin D sufficiency. A low ratio indicates impaired 24-hydroxylase activity, seen in chronic kidney disease or vitamin D toxicity . Unlike 25(OH)D3, 24,25(OH)2D3 lacks classical vitamin D receptor (VDR) signaling but may regulate skeletal mineralization .
Key Differences:
| Parameter | 25(OH)D3 | 24,25(OH)2D3 |
|---|---|---|
| Metabolic Role | Storage form | Catabolic metabolite |
| Receptor Binding | Precursor to active VDR ligands | Limited VDR affinity |
| Diagnostic Use | Deficiency assessment | Toxicity or metabolic dysfunction |
Research Findings and Clinical Implications
- Assay Variability: Immunoassays underestimate 25(OH)D3 levels by 10–20% compared to LC-MS/MS, particularly in populations with high C3-epi-25(OH)D3 .
- Therapeutic Efficacy: 25(OH)D3 supplementation achieves target serum levels faster than vitamin D3, making it advantageous for rapid deficiency correction .
- Disease Associations: Elevated %C3-epi-25(OH)D3 correlates with pediatric diseases, though causal mechanisms require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
